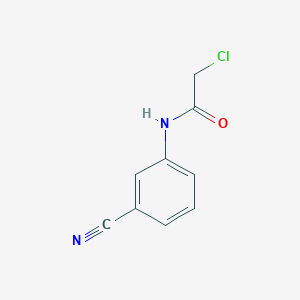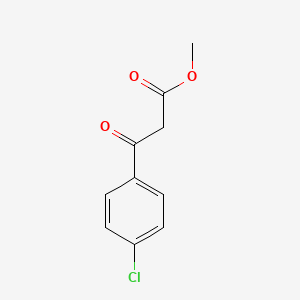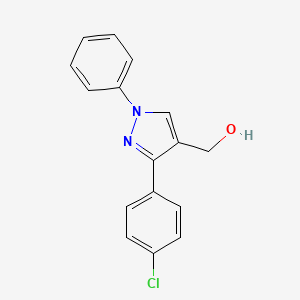
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol
Descripción general
Descripción
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol (4CPPM) is a compound that has been studied extensively for its potential applications in scientific research. It is a member of the phenylpyrazole family of compounds, which are known for their ability to bind to various proteins in the body. 4CPPM has been studied for its potential to act as a ligand for various receptors, as well as for its ability to bind to certain enzymes.
Aplicaciones Científicas De Investigación
- A compound similar to the one you mentioned, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, has been studied for its potential applications in nonlinear optics .
- The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established .
- The excitation energy is observed to be 326 nm (3.8 eV), calculated at the TD/B3LYP/6-31G level .
- The potential applications of this molecule in nonlinear optics are confirmed by second and third harmonic generation studies at five different characteristic wavelengths .
- The static and dynamic polarizability are found to be many-fold higher than that of urea .
- The second and third harmonic generation values of the titled molecule are found to be 56 and 158 times higher than standard urea molecule, respectively, computed at same wavelength (i.e. 1064.13 nm) .
- Another similar compound, (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one, shows promise as a chemotherapeutic agent for the neglected tropical disease known as leishmaniasis .
- Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 2′-fluoro-4′-methoxyacetophenone using aqueous sodium hydroxide in ethanol yielded this novel compound .
- With the known antiparasitic properties of halogenated chalcones, this novel compound is suitable for antileishmanial activity study .
Nonlinear Optics
Chemotherapeutic Agents
Propiedades
IUPAC Name |
[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-10,20H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRYFKFGOCASDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190106 | |
| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | |
CAS RN |
36640-39-8 | |
| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36640-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036640398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)
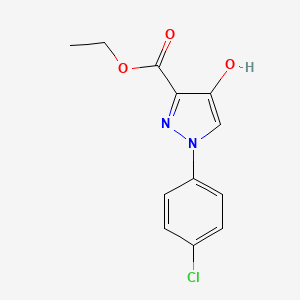
![4-[(2-Chlorobenzyl)oxy]aniline](/img/structure/B1348942.png)
![4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1348944.png)
![{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B1348948.png)
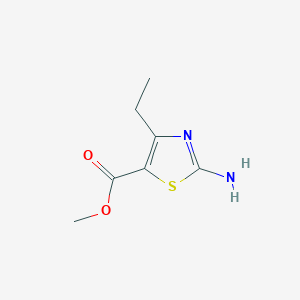
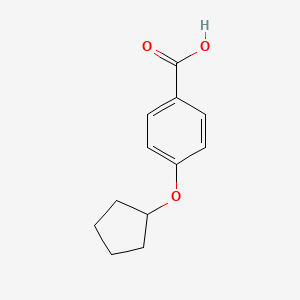
![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348952.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348953.png)
![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348954.png)

